molecular formula C15H21NO B5308771 N-(cyclohexylmethyl)-3-methylbenzamide

N-(cyclohexylmethyl)-3-methylbenzamide

Cat. No.: B5308771
M. Wt: 231.33 g/mol
InChI Key: ACXOMXYORMPBJK-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-3-methylbenzamide is an aromatic amide derivative characterized by a 3-methylbenzamide backbone linked to a cyclohexylmethyl group via an amide bond. The cyclohexylmethyl substituent introduces steric bulk and lipophilicity, which may influence its reactivity, solubility, and interactions in chemical or biological systems. This compound is structurally analogous to other benzamide derivatives studied as directing groups in metal-catalyzed C–H functionalization reactions or as intermediates in organic synthesis .

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXOMXYORMPBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(cyclohexylmethyl)-3-methylbenzamide and related compounds:

Compound Name Substituent on Amide Nitrogen Key Features Applications/Findings References
This compound Cyclohexylmethyl High steric bulk, lipophilic; potential for weak metal chelation. Limited direct data; inferred uses: intermediates, nucleating agents, or ligands. N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group; forms 5-membered chelate rings with metals. Effective in Pd-catalyzed C–H fluorination; isolated and characterized via NMR, X-ray. Yield: 62% (from acid chloride).
N-Cyclopentyl-3-methylbenzamide Cyclopentyl Smaller ring size than cyclohexyl; moderate steric hindrance. Not explicitly discussed; likely used in polymer nucleation or as synthetic intermediates.
N-(3-Hydroxycyclohexyl)benzamide 3-Hydroxycyclohexyl Hydroxyl group enables hydrogen bonding; stereochemical complexity. Potential biological activity (e.g., enzyme inhibition); no catalytic data provided.
N,N′-1,4-Phenylenebisbenzamide Benzamide-linked aromatic bisamide Rigid planar structure; epitaxial match with polymers (e.g., P3HT). Poor nucleating agent for P3HT despite structural match; highlights role of substituent flexibility.

Key Observations:

Steric and Electronic Effects :

  • The cyclohexylmethyl group in the target compound imposes greater steric hindrance compared to smaller substituents (e.g., cyclopentyl) or flexible hydroxyalkyl groups. This may reduce its efficacy as a directing group in C–H activation, where precise metal coordination is critical .
  • In contrast, the N,O-bidentate analog (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) forms stable 5-membered chelate rings with transition metals, enabling efficient C–H functionalization .

Synthetic Accessibility :

  • The hydroxy-substituted benzamide derivatives are synthesized via acid chloride-amine coupling (62% yield) or carboxylic acid activation (11% yield using DCC/DMAP) . The cyclohexylmethyl analog would likely follow similar routes, though steric bulk might lower yields.

Spectroscopic Differentiation :

  • The cyclohexylmethyl group would produce distinct NMR signals (e.g., upfield shifts for cyclohexyl protons at δ ~1.0–2.0 ppm) compared to the hydroxyalkyl analog (δ ~3.6 ppm for CH2OH) . IR spectra would lack the O–H stretch (~3340 cm⁻¹) seen in hydroxy-substituted analogs.

Functional Versatility: Hydroxy- or amino-substituted benzamides excel in catalysis due to chelation, while lipophilic analogs (e.g., cyclohexylmethyl) may find use in materials science (e.g., nucleating agents) or medicinal chemistry (e.g., passive membrane diffusion) .

Research Implications and Gaps

Catalytic Potential: The absence of a directing group (e.g., hydroxyl or pyridyl) in this compound limits its utility in C–H activation but positions it as a candidate for studying steric effects in ligand design.

Structural Characterization :
X-ray crystallography (utilizing programs like SHELXL and WinGX ) would clarify the conformational preferences of the cyclohexylmethyl group and its impact on crystal packing.

Comparative Performance : Direct comparisons with analogs like N-cyclopentyl-3-methylbenzamide could reveal how ring size and substituent rigidity affect solubility or bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclohexylmethyl)-3-methylbenzamide
Reactant of Route 2
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N-(cyclohexylmethyl)-3-methylbenzamide

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